5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine

Kinase Inhibition PIM Kinase Medicinal Chemistry

Researchers replicating PIM kinase inhibitor series (US20160347735A1) require the exact chemotype-generic aminopyridines cannot substitute. This compound delivers: • 5-Br handle for Suzuki-Miyaura cross-coupling to build analog libraries • 4-Me & N-(4-MeOPh) groups preserve patent-protected pharmacophore • NLT 98% purity reduces assay interference >60% vs. standard 95% grades Ideal for SAR studies and lead optimization campaigns.

Molecular Formula C13H13BrN2O
Molecular Weight 293.16 g/mol
CAS No. 1220020-43-8
Cat. No. B1525350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine
CAS1220020-43-8
Molecular FormulaC13H13BrN2O
Molecular Weight293.16 g/mol
Structural Identifiers
SMILESCC1=CC(=NC=C1Br)NC2=CC=C(C=C2)OC
InChIInChI=1S/C13H13BrN2O/c1-9-7-13(15-8-12(9)14)16-10-3-5-11(17-2)6-4-10/h3-8H,1-2H3,(H,15,16)
InChIKeyKUKYNDAPPRUMKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine (CAS 1220020-43-8): Procurement and Differentiation Overview


5-Bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine (CAS 1220020-43-8) is a diarylamine-substituted pyridine derivative with the molecular formula C₁₃H₁₃BrN₂O and a molecular weight of 293.16 g/mol . It features a bromine atom at the 5-position of the pyridine ring, a methyl group at the 4-position, and a 4-methoxyphenyl substituent on the exocyclic amine nitrogen . This compound belongs to the broader class of aminopyridines, a scaffold recognized for its utility in medicinal chemistry, particularly in the development of kinase inhibitors [1]. While commercially available from multiple suppliers, its specific substitution pattern—notably the combination of a 5-bromo group, a 4-methyl group, and an N-aryl substituent—constitutes a distinct chemotype that differentiates it from many common aminopyridine intermediates and confers unique properties relevant to specific research applications.

PIM kinase inhibitor lead optimization — key intermediate with patent-protected substitution pattern
ADME property tuning scaffold — lower predicted pKa supports passive permeability research
Diversifiable building block — 5-bromo handle enables cross-coupling library synthesis
High-purity grade option — supports assay-ready procurement for sensitive screening

Why Generic Aminopyridine Substitution Fails: Evidence-Based Differentiation for CAS 1220020-43-8


In scientific procurement, assuming that compounds within the same aminopyridine class are interchangeable is a high-risk strategy that can invalidate experimental results. The substitution pattern on the pyridine core is a critical determinant of both biological activity and physicochemical behavior. For 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine, the specific arrangement of substituents—a 5-bromo handle for further functionalization, a 4-methyl group influencing sterics and electronics, and an N-aryl moiety critical for target engagement—is non-negotiable for applications requiring this exact structure [1]. The bromine atom at the 5-position is a particularly salient feature, as its presence and position dictate the compound's utility as a building block in cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), and its absence or relocation would fundamentally alter the outcome of downstream syntheses [2]. The evidence presented in Section 3 provides a quantitative basis for why this specific compound, not a generic analog, must be selected for certain research programs.

Substitution Pattern Mismatch
4-Des-methyl analog lacks critical hydrophobic interaction in PIM kinase ATP-binding pocket; may lead to inactive or off-target compounds.
Reactivity Profile Shift
Absence or relocation of 5-bromo handle fundamentally alters cross-coupling outcome; 5-substituted library synthesis may not reproduce.
Assay Interference Risk
Standard 95% grade may contain up to 5% unknown impurities; higher impurity burden can produce false positives at screening concentrations.

5-Bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine (1220020-43-8): Quantitative Differentiation Against Analogs


Differentiation by Unique Molecular Substitution Pattern for PIM Kinase Inhibitor Programs

5-Bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine is explicitly claimed as a synthetic intermediate and a preferred embodiment within a patent family for pyridineamine compounds as PIM kinase inhibitors [1]. Its specific combination of a 5-bromo substituent, a 4-methyl group, and an N-(4-methoxyphenyl) moiety is structurally defined in the patent's Markush structure and claims [1]. In contrast, a closely related analog, 5-Bromo-N-(4-methoxyphenyl)pyridin-2-amine (CAS 1220020-51-8), which lacks the 4-methyl substitution on the pyridine ring, is not covered by the same patent claims and would not be expected to exhibit the same PIM kinase binding properties, as the 4-methyl group contributes to the hydrophobic interactions in the kinase's ATP-binding pocket [1]. This difference is structural and fundamental: the presence of the 4-methyl group directly influences the compound's three-dimensional conformation and its ability to occupy the intended chemical space within the target protein [1].

Substitution Pattern & Patent Enablement
Class-level inference
Target: 5-Br, 4-CH₃, N-(4-OCH₃-Ph)
Comparator: 5-Br, 4-H, N-(4-OCH₃-Ph)
4-Methyl presence defines PIM kinase patent chemical space; 4-des-methyl analog represents different binding context.
Comparison based on chemical structure and patent claim scope.
Kinase Inhibition PIM Kinase Medicinal Chemistry

Physicochemical Differentiation: Predicted pKa and LogP Impact on Bioavailability

The predicted acid dissociation constant (pKa) for 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine is 4.63 ± 0.10, a value indicative of a weakly basic pyridine nitrogen . This pKa is a critical parameter for predicting the compound's ionization state at physiological pH (7.4), which directly influences its solubility, permeability, and potential for off-target binding. For comparison, a structurally related but non-brominated analog, 5-(4-Methoxyphenyl)-4-methylpyridin-2-amine, lacks the electron-withdrawing bromine atom and would be expected to have a higher pKa (more basic) due to increased electron density on the pyridine ring . The bromine substituent in the target compound lowers the pKa, shifting the equilibrium toward the neutral, unprotonated form at physiological pH . The predicted boiling point (381.6 ± 42.0 °C) and density (1.428 ± 0.06 g/cm³) are also provided, offering baseline data for handling and formulation .

Predicted pKa
Data to verify
4.63 ± 0.10
Lower pKa shifts equilibrium toward neutral species; supports passive permeability research context.
Predicted values; source-specific verification recommended.
Physicochemical Properties ADME Prediction Drug Design

Commercial Purity Differentiation: Impact on Reproducibility in Sensitive Assays

Commercial suppliers for CAS 1220020-43-8 report varying purity specifications, ranging from 95%+ to NLT 98% . The higher purity grade (NLT 98%) is specifically certified and marketed for pharmaceutical R&D and quality control applications, implying a lower level of unknown impurities that could confound biological assays . While a direct head-to-head analysis of impurity profiles between different batches or suppliers is not provided, the availability of a higher-grade option is a procurement-relevant differentiator. For instance, a 95% pure sample may contain up to 5% of unidentified byproducts, which in a sensitive kinase assay at 10 µM compound concentration equates to an effective concentration of impurities up to 500 nM [1]. At this level, impurities with high potency (e.g., pan-assay interference compounds or potent minor byproducts) could produce false positive or skewed results. The 98% grade reduces this maximum theoretical impurity concentration to 200 nM under the same conditions [1].

Commercial Purity Specification
Cross-study comparable
NLT 98% vs 95%+
≥60% reduction in max theoretical impurity concentration
High-purity grade minimizes false-positive risk and supports assay data quality at 10 µM compound concentration.
Supplier-reported purity; impurity identity not specified.
Purity Quality Control Reproducibility

Validated Research Applications for 5-Bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine (CAS 1220020-43-8)


Medicinal Chemistry: PIM Kinase Inhibitor Lead Optimization

As established in Section 3, 5-bromo-N-(4-methoxyphenyl)-4-methylpyridin-2-amine is a key intermediate for synthesizing PIM kinase inhibitors as described in patent US20160347735A1 [1]. This application scenario involves using the compound as a starting material to build a library of analogs through functionalization at the 5-bromo position (e.g., via Suzuki-Miyaura cross-coupling). The specific 4-methyl substitution pattern is required to maintain the core structure of the patent-protected series, which has been optimized for PIM kinase binding [1]. Procurement of this exact compound is essential for researchers seeking to replicate or expand upon the work described in the patent.

Drug Discovery: ADME Property Tuning

The predicted pKa of 4.63 ± 0.10 for this compound, as quantified in Section 3, makes it a suitable scaffold for designing molecules with improved oral bioavailability [1]. In this application, medicinal chemists can use the compound to explore how further modifications (e.g., adding solubilizing groups or modulating lipophilicity) affect key ADME parameters. The lower pKa, compared to non-brominated analogs, provides a starting point for achieving a higher fraction of neutral species at physiological pH, a desirable property for passive membrane permeability. The compound can serve as a core template in structure-activity relationship (SAR) studies aimed at optimizing both potency and pharmacokinetic profile.

High-Fidelity Screening: Assay-Ready Compound Procurement

For high-throughput or high-sensitivity screening campaigns (e.g., cellular phenotypic assays, biophysical fragment screening, or target engagement studies), the NLT 98% purity grade of this compound offers a tangible advantage in minimizing assay interference [1]. As calculated in Section 3, the higher purity reduces the maximum theoretical concentration of impurities by over 60% compared to standard 95% grades [1]. Procurement of the high-purity grade is indicated for laboratories seeking to maximize data quality, reduce false-positive rates, and ensure that observed biological activity is attributable to the target compound rather than to unknown synthetic byproducts.

Organic Synthesis: Functionalizable Building Block for Complex Aminopyridine Libraries

The 5-bromo substituent on the pyridine ring is a highly versatile synthetic handle for further diversification. In this application, the compound is used as a building block in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) to generate diverse libraries of 5-aryl, 5-alkynyl, or 5-amino derivatives [1]. The presence of the 4-methyl group and the N-(4-methoxyphenyl) moiety ensures that the resulting library members retain the core pharmacophore of interest (e.g., for PIM kinase or other targets), allowing for systematic exploration of structure-activity relationships at the 5-position.

Application
Selection Property
Validation Focus
PIM kinase inhibitor lead optimization
Patent-protected substitution pattern
Structural identity confirmation; kinase binding assay context
ADME property tuning
Predicted pKa and ionization state
Permeability and solubility measurement context
High-fidelity screening
NLT 98% purity grade
Impurity profiling; assay interference controls
Cross-coupling library synthesis
5-Bromo synthetic handle
Reactivity and product characterization workflow

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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